3,4,5-Tribromo-1-ethenyl-1H-pyrazole
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Overview
Description
3,4,5-Tribromo-1-ethenyl-1H-pyrazole is a chemical compound characterized by the presence of three bromine atoms attached to a pyrazole ring, along with an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tribromo-1-ethenyl-1H-pyrazole typically involves the bromination of 1-ethenyl-1H-pyrazole. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the 3, 4, and 5 positions of the pyrazole ring. The reaction is usually conducted in an inert solvent such as chloroform or methanol, and the temperature is maintained at a moderate level to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Tribromo-1-ethenyl-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The ethenyl group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and in inert solvents to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to the formation of different pyrazole derivatives .
Scientific Research Applications
3,4,5-Tribromo-1-ethenyl-1H-pyrazole has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs, particularly as a precursor for the synthesis of bioactive molecules.
Agrochemicals: It is employed in the formulation of pesticides and herbicides due to its potential biological activity.
Material Science: The compound is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4,5-Tribromo-1-ethenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromine atoms and the ethenyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Tribromo-1H-pyrazole: Lacks the ethenyl group but shares similar bromination patterns.
3,4,5-Tribromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine: Contains a methoxy group and a pyridine ring, offering different reactivity and applications.
3,4,5-Trimethyl-1H-pyrazole: Substitutes bromine atoms with methyl groups, resulting in different chemical properties.
Uniqueness
Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry .
Properties
CAS No. |
923035-87-4 |
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Molecular Formula |
C5H3Br3N2 |
Molecular Weight |
330.80 g/mol |
IUPAC Name |
3,4,5-tribromo-1-ethenylpyrazole |
InChI |
InChI=1S/C5H3Br3N2/c1-2-10-5(8)3(6)4(7)9-10/h2H,1H2 |
InChI Key |
NTACYNDTORRSGT-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C(=C(C(=N1)Br)Br)Br |
Origin of Product |
United States |
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